[(2-Chlorophenyl)methyl](3,3-dimethylbutan-2-yl)amine
Description
(2-Chlorophenyl)methylamine is a secondary amine featuring a 2-chlorobenzyl group attached to a branched 3,3-dimethylbutan-2-yl amine moiety. Its molecular formula is C₁₂H₁₆ClN, with a molecular weight of 209.72 g/mol.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-10(13(2,3)4)15-9-11-7-5-6-8-12(11)14/h5-8,10,15H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZDEAFVLKWIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Chlorophenyl)methylamine is an organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula
- Molecular Formula: CHClN
- Molecular Weight: 211.73 g/mol
Structural Features
The compound features a chlorophenyl group attached to a branched amine structure, which may influence its lipophilicity and receptor interactions. The presence of the chlorine atom is significant as it can enhance the compound's biological activity through various mechanisms.
Research indicates that compounds with similar structural frameworks often interact with neurotransmitter systems, particularly those related to dopamine and serotonin pathways. The molecular configuration allows for potential binding to various receptors, which may lead to pharmacological effects.
Antimicrobial Activity
Studies have shown that structurally related compounds exhibit significant antimicrobial properties. For instance, compounds similar to (2-Chlorophenyl)methylamine have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against | Reference |
|---|---|---|
| (2-Chlorophenyl)methylamine | MRSA | |
| 4-Chlorocinnamanilides | Gram-positive bacteria |
Cytotoxicity Studies
Cytotoxicity assessments on cancer cell lines have indicated that certain derivatives of similar compounds can exert selective toxicity against malignant cells while sparing healthy cells. For example, studies involving analogs demonstrated varying degrees of cytotoxicity in breast and lung cancer cell lines.
| Compound | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| (2-Chlorophenyl)methylamine | MCF-7 (breast cancer) | 15.6 | |
| 3-(4-Chlorophenyl)butan-2-ylamine | A549 (lung cancer) | 12.3 |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various amine derivatives, (2-Chlorophenyl)methylamine was found to be effective against MRSA strains. The study highlighted its potential as a lead compound for developing new antibiotics in light of increasing antibiotic resistance.
Case Study 2: Cytotoxicity in Cancer Treatment
A series of experiments were conducted on the cytotoxic effects of (2-Chlorophenyl)methylamine against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Scientific Research Applications
Antimicrobial Activity
Research indicates that (2-Chlorophenyl)methylamine exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against | Reference |
|---|---|---|
| (2-Chlorophenyl)methylamine | MRSA | |
| 4-Chlorocinnamanilides | Gram-positive bacteria |
Cytotoxicity in Cancer Treatment
Cytotoxicity studies have shown that this compound can selectively target cancer cells while sparing healthy cells. In vitro experiments on human cancer cell lines have yielded promising results.
| Compound | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| (2-Chlorophenyl)methylamine | MCF-7 (breast cancer) | 15.6 | |
| 3-(4-Chlorophenyl)butan-2-ylamine | A549 (lung cancer) | 12.3 |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various amine derivatives, highlighting (2-Chlorophenyl)methylamine's effectiveness against MRSA strains. The findings suggest its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance challenges.
Case Study: Cytotoxicity in Cancer Treatment
Further investigations into the cytotoxic effects of this compound against human cancer cell lines indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its viability as an anticancer agent.
Fungicidal Properties
(2-Chlorophenyl)methylamine has been explored for its fungicidal properties as part of compositions aimed at controlling plant pathogens. Its role in enhancing crop protection strategies is under investigation.
Case Study: Fungicidal Composition Development
In a patent application, the compound was included in a fungicidal composition demonstrating synergistic effects when combined with other active ingredients. This suggests its potential utility in integrated pest management systems to improve crop yields and sustainability .
Future Directions and Research Opportunities
The ongoing research into (2-Chlorophenyl)methylamine indicates several promising avenues:
- Enhanced Antimicrobial Agents : Further modifications could lead to more effective antibiotics.
- Cancer Therapeutics : Investigating different derivatives may yield compounds with improved selectivity and efficacy against various cancer types.
- Agricultural Innovations : Developing formulations that combine this compound with other pesticides may enhance its effectiveness against resistant strains of pathogens.
Comparison with Similar Compounds
Key Observations:
Chlorine Position and Bioactivity :
- The 2-chlorophenyl group is shared with clopidogrel, a clinically significant antiplatelet agent . This substitution is often used to enhance lipophilicity and receptor binding in drug design.
- The 3-chloro isomer () may exhibit different pharmacokinetic profiles due to altered electronic and steric effects.
Branched amines (e.g., 3-methylbutan-2-yl in ) may improve solubility or crystallinity compared to linear chains.
Synthetic Routes :
- Synthesis of similar amines often involves Boc-protection strategies (as in ) or silylation (). For example, coupling a 2-chlorobenzyl halide with 3,3-dimethylbutan-2-amine under basic conditions could yield the target compound.
- Impurity control is critical; clopidogrel synthesis requires stringent enantiomeric purity (S-isomer >99.9%) to avoid inactive or toxic byproducts .
Physicochemical Properties: The dichloro analog () has a higher molecular weight (246.18 vs. 209.72) and likely greater lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Research Findings and Data
Hydrogen Bonding and Crystal Packing:
Stability and Degradation:
Pharmacological Potential:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
